Boc-Arg(Tos)-OH

Descripción general

Descripción

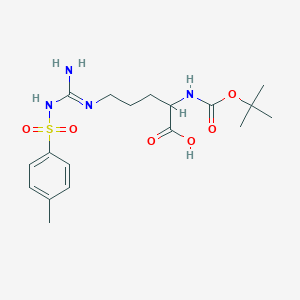

Boc-Arg(Tos)-OH, also known as Nα-tert-Butyloxycarbonyl-Nω-tosyl-L-arginine, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The tert-butyloxycarbonyl (Boc) group protects the amino group, while the tosyl (Tos) group protects the guanidino group of arginine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Arg(Tos)-OH typically involves the protection of the amino and guanidino groups of arginine. The process begins with the protection of the amino group using the Boc group. This is followed by the protection of the guanidino group with the Tos group. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase methods. Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) for coupling reactions .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out using automated peptide synthesizers. These machines allow for the efficient and high-throughput synthesis of peptides, including this compound. The use of automated synthesizers ensures consistency and high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Boc-Arg(Tos)-OH undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Boc and Tos protective groups under acidic conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC and HOBt.

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions involving this compound are peptides with arginine residues. The deprotected form of this compound can also be used in further peptide synthesis .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Boc-Arg(Tos)-OH is predominantly used as a building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The protection of the amino group allows for selective coupling reactions without interference from other functional groups.

Case Study: Solid-Phase Peptide Synthesis

In a study focusing on the efficiency of different protecting groups in SPPS, this compound demonstrated high coupling efficiency with various amino acids. The results indicated that using this compound led to yields exceeding 99% in peptide formation, highlighting its effectiveness as a protective group during synthesis .

| Protecting Group | Coupling Efficiency (%) |

|---|---|

| This compound | >99 |

| Fmoc-Arg(NO₂)-OH | 100 |

| Fmoc-Arg(Pbf)-OH | >99 |

Bioconjugation

This compound plays a significant role in bioconjugation processes, where biomolecules are linked to enhance drug delivery systems. Its ability to selectively react with other biomolecules makes it valuable in developing targeted therapies.

Application Example: Targeted Drug Delivery

In research focused on targeted drug delivery systems, this compound was utilized to conjugate peptides to nanoparticles. This approach improved the specificity and efficacy of drug delivery to cancer cells, demonstrating its utility in personalized medicine .

Enzyme Inhibition Studies

The compound is also employed in enzyme inhibition studies, providing insights into metabolic pathways and potential therapeutic targets. By modifying enzyme substrates with this compound, researchers can study the effects of arginine modifications on enzyme activity.

Research Findings: Mechanisms of Inhibition

A study investigating the inhibition mechanisms of specific enzymes found that this compound derivatives effectively inhibited target enzymes involved in metabolic pathways. This finding underscores its importance in drug discovery and development .

Diagnostic Reagents

This compound can be used as a reagent in diagnostic tests, particularly those requiring specific binding interactions. Its application improves the accuracy and reliability of assays used in medical diagnostics.

Example: Assay Development

In developing diagnostic assays for disease markers, this compound was incorporated into peptide probes. These probes exhibited enhanced binding affinity for target biomarkers, leading to improved detection sensitivity .

Mecanismo De Acción

The mechanism of action of Boc-Arg(Tos)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc and Tos groups protect the reactive sites of arginine, allowing for selective reactions during peptide synthesis. The deprotection of these groups under specific conditions enables the formation of peptide bonds with other amino acids .

Comparación Con Compuestos Similares

Boc-Arg(Tos)-OH can be compared with other protected arginine derivatives, such as:

Boc-Arg(Mts)-OH: Similar to this compound but with a different protective group (Mts) for the guanidino group.

Fmoc-Arg(Pbf)-OH: Uses the fluorenylmethyloxycarbonyl (Fmoc) group for amino protection and the pentamethylchroman-6-sulfonyl (Pbf) group for guanidino protection.

This compound is unique due to its specific combination of Boc and Tos protective groups, which provide stability and ease of removal under specific conditions .

Actividad Biológica

Boc-Arg(Tos)-OH, or Nα-Boc-Nω-tosylarginine, is a derivative of the amino acid arginine that is widely utilized in peptide synthesis due to its stability and unique protective groups. This compound exhibits various biological activities and is significant in the field of medicinal chemistry and peptide research. This article explores its biological activity, synthesis, and applications based on diverse sources.

1. Chemical Structure and Properties

This compound features a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a tosyl (Tos) group on the side chain of arginine. The stability of the tosyl group makes it particularly useful in solid-phase peptide synthesis (SPPS), where it can be selectively removed under specific conditions, such as treatment with strong acids (e.g., HF/anisole) or bases (e.g., Na/NH3) .

2.1 Peptide Synthesis Applications

This compound is primarily employed in the synthesis of bioactive peptides. Its use allows for the incorporation of arginine into peptide sequences while maintaining high purity and yield. For example, studies have shown that coupling this compound with other amino acids yields peptides with significant biological activities, such as antimicrobial and anticancer properties .

| Peptide | Yield (%) | Biological Activity |

|---|---|---|

| Boc-Leu-Ala-Arg(Tos)-OH | 65 | Antimicrobial activity |

| Boc-Glu(OCy)-(Leu)2-OBn | 51 | Cytotoxic effects in cancer cell lines |

| Boc-Trp-(Leu)2-OBn | 47 | Potential neuroprotective effects |

The biological activity of peptides containing this compound is often attributed to their ability to interact with various biological targets, including enzymes and receptors. Research indicates that peptides synthesized with this compound can modulate physiological responses by acting as agonists or antagonists at specific receptor sites .

3.1 Antimicrobial Peptides

In one study, peptides synthesized using this compound exhibited significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell membranes, leading to cell lysis .

3.2 Cancer Research

Another investigation focused on the anticancer potential of peptides containing this compound. These peptides were shown to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as therapeutic agents in oncology .

4. Conclusion

This compound plays a crucial role in peptide synthesis and exhibits notable biological activities that make it valuable in pharmaceutical research. Its stability and versatility allow for the development of peptides with diverse functions, particularly in antimicrobial and anticancer applications. Ongoing research continues to uncover new therapeutic potentials for this compound.

5. References

- PNAS - Synthetic peptides with biological activities.

- Merck Millipore - Recommendations for protected derivatives for Boc synthesis.

- Academia.edu - Review on peptide-derived hydrogels.

- PMC - Revisiting NO2 as a protecting group for arginine.

- Wiley Online Library - New tris-alkoxycarbonyl arginine derivatives for peptide synthesis.

- PubMed - Chemical aspects of human overload with substances.

- European Journal of Organic Chemistry - Peptide mechanosynthesis by direct coupling.

Propiedades

IUPAC Name |

5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O6S/c1-12-7-9-13(10-8-12)29(26,27)22-16(19)20-11-5-6-14(15(23)24)21-17(25)28-18(2,3)4/h7-10,14H,5-6,11H2,1-4H3,(H,21,25)(H,23,24)(H3,19,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIIPXYJAMICNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13836-37-8 | |

| Record name | NSC164058 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.